8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one”, also known as NU7441, is a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor . It has been used in scientific research due to its unique properties and offers exciting opportunities for breakthrough discoveries.
Synthesis Analysis
The synthesis of this compound involves a multiple-parallel approach, employing Suzuki cross-coupling methodology . The 8-bromo-2-morpholin-4-yl-quinolin-4-one was required as an intermediate . This compound was obtained by adapting a literature route in which thermal cyclocondensation of (2-bromoanilino)-morpholin-4-yl-5-methylene-2,2-dimethyl [1,3]dioxane-4,6-dione afforded 8-bromo-2-morpholin-4-yl-quinolin-4-one .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C25H19NO3S . Its InChI code is 1S/C25H19NO3S/c27-21-15-23 (26-11-13-28-14-12-26)29-24-17 (6-3-9-20 (21)24)19-8-4-7-18-16-5-1-2-10-22 (16)30-25 (18)19/h1-10,15H,11-14H2 .Chemical Reactions Analysis
As a DNA-PK inhibitor, this compound effectively sensitizes cancer cells to the cytotoxic effects of both ionizing radiation and the topoisomerase II inhibitor etoposide in cultures and in vivo .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO: 2 mg/mL, clear (Warmed) . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Radiosensitization in Cancer Therapy
The compound has been used in nanoparticle-based radiosensitization strategies for improving radiation therapy . Specifically, PLGA nanoparticles containing this compound were prepared for prostate cancer-specific active targeting . This approach enhances the therapeutic efficiency of radiation therapy, which is often limited by factors such as high radiation resistance and low absorption rate of radiation by tumor tissue .
DNA Double-Strand Break Repair
The compound has been evaluated as an inhibitor of DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the repair of DNA double-strand breaks, which are considered the most critical type of DNA damage . By inhibiting DNA-PK, the compound can potentially enhance the effectiveness of treatments that induce DNA damage, such as radiation therapy .
Synthesis of Functionalized Dibenzothiophenes
The compound has been used in the synthesis of functionalized dibenzothiophenes . Notably, derivatives bearing hydroxy or methoxy substituents at C-8 or C-9 retained activity, whereas substitution at C-7 lowered activity . This suggests that the compound could be useful in the development of new dibenzothiophene-based molecules with desired properties .
Wirkmechanismus
Target of Action
The primary target of this compound is the DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the DNA damage response, particularly in the repair of double-strand breaks. It is also involved in V(D)J recombination, which is essential for the development of the immune system .
Mode of Action
The compound acts as a potent and selective inhibitor of DNA-PK . It binds to the kinase domain of DNA-PK, thereby inhibiting its activity. This inhibition prevents the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway .
Biochemical Pathways
The inhibition of DNA-PK affects the DNA Damage Response (DDR) pathway and the PI3K/Akt/mTOR pathway . The DDR pathway is responsible for detecting and repairing damaged DNA, while the PI3K/Akt/mTOR pathway regulates cell growth and survival. By inhibiting DNA-PK, the compound disrupts these pathways, leading to an accumulation of DNA damage and potentially cell death .
Result of Action
The inhibition of DNA-PK by this compound leads to an increase in DNA damage, particularly double-strand breaks . This can result in cell cycle arrest and apoptosis, especially in cancer cells that rely on DNA-PK for survival . Therefore, this compound has potential as a therapeutic agent in cancer treatment .
Safety and Hazards
Zukünftige Richtungen
The compound holds great potential for diverse applications due to its unique properties and offers exciting opportunities for breakthrough discoveries. It has been synthesized as potential inhibitors of DNA-dependent protein kinase . When the substituent was dibenzothiophen-4-yl, dibenzofuran-4-yl or biphen-3-yl, IC 50 values in the low nanomolar range were observed . This suggests that it could be further explored for its potential in cancer treatment, especially in sensitizing cancer cells to the cytotoxic effects of both ionizing radiation and the topoisomerase II inhibitor etoposide .
Eigenschaften
IUPAC Name |
8-dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c28-21-15-23(27-11-13-29-14-12-27)26-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKWDDMFTXIFKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(N2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580298 |
Source
|
Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one | |
CAS RN |
912824-07-8 |
Source
|
Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.